1-({6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE
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Overview
Description
1-({6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-({6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step reactions. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole moiety, using reagents like alkyl halides or sulfonyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-({6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including tuberculosis and cancer.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like shikimate dehydrogenase, which is crucial for the biosynthesis of essential metabolites in bacteria . This inhibition disrupts the metabolic processes, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles and benzimidazole derivatives. Compared to these, 1-({6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features that confer enhanced biological activity and selectivity . Some similar compounds include:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
Properties
Molecular Formula |
C19H14N6S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N6S/c1-2-6-14(7-3-1)10-11-18-23-25-17(21-22-19(25)26-18)12-24-13-20-15-8-4-5-9-16(15)24/h1-11,13H,12H2/b11-10+ |
InChI Key |
ITBWBQGHNDUXQD-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54 |
SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
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